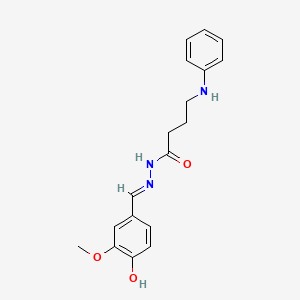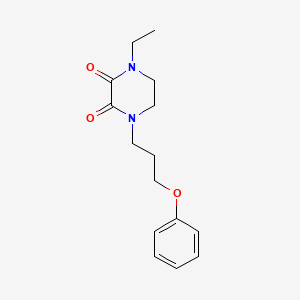
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, also known as EPPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EPPQ is a quinoline derivative that exhibits potent anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is not fully understood, but several studies have suggested that it exerts its anti-cancer and anti-inflammatory activities by targeting multiple signaling pathways. 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide also inhibits the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and plays a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects. Studies have reported that 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide can induce apoptosis in cancer cells by activating caspase-dependent pathways. 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer and anti-inflammatory activities. 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide can be used as a tool compound to study the mechanisms of cancer and inflammation development. However, one of the limitations of using 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Several future directions can be explored for the development of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide as a potential drug candidate. One direction is to modify the chemical structure of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide to improve its solubility and bioavailability. Another direction is to study the pharmacokinetics and toxicology of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in animal models to determine its safety and efficacy. Finally, 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide can be used as a lead compound for the development of novel anti-cancer and anti-inflammatory drugs.
Synthesis Methods
The synthesis of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 3-ethoxyaniline with ethyl acetoacetate to form 3-ethoxyphenyl-1,3-dioxo-2-propenyl acetate. This intermediate is then reacted with isopropyl alcohol and sodium ethoxide to yield 3-(3-isopropoxypropyl)-1-(3-ethoxyphenyl)-1,3-dihydro-2H-indol-2-one. Finally, this compound is reacted with 2-chloro-6-nitroquinoline to produce 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide.
Scientific Research Applications
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of anti-cancer drugs.
In addition to its anti-cancer activity, 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide also exhibits potent anti-inflammatory activity. Studies have reported that 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
properties
IUPAC Name |
2-(3-ethoxyphenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-4-28-19-10-7-9-18(15-19)23-16-21(20-11-5-6-12-22(20)26-23)24(27)25-13-8-14-29-17(2)3/h5-7,9-12,15-17H,4,8,13-14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSOCODXIJJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6006355.png)
![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6006364.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6006383.png)

![7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006410.png)
![9-cyclopropyl-7-(difluoromethyl)-2-[1-(methylsulfonyl)-4-piperidinyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6006419.png)
![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)

![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)
![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)